![molecular formula C25H28N4O4 B5162763 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide, also known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various biological processes, such as inflammation and cell growth. 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has also been found to interact with various receptors in the body, such as the cannabinoid receptors, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide can inhibit the activity of various enzymes, such as cyclooxygenase-2, which is involved in inflammation. 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has also been found to inhibit the growth of various cancer cell lines.
In animal studies, 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has been found to have analgesic and anti-inflammatory effects. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Orientations Futures
There are several future directions for 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide research. One area of research is the development of 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the development of 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide-based herbicides and growth regulators for crops. Finally, 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide may also have potential applications in environmental science, such as water treatment.
Méthodes De Synthèse
The synthesis of 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide involves the reaction of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with phenoxyacetyl chloride, followed by the reaction of the resulting intermediate with 3-phenoxypropan-1-amine. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
In agriculture, 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has been investigated for its potential use as a herbicide. It has been found to be effective against a wide range of weed species, including those that are resistant to other herbicides. 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has also been studied for its potential use as a growth regulator for crops.
In environmental science, 3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has been investigated for its potential use as a water treatment agent. It has been found to be effective in removing pollutants from water, such as heavy metals and organic compounds.
Propriétés
IUPAC Name |
3-phenoxy-N-[2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c30-24(14-18-32-21-7-3-1-4-8-21)27-23-11-15-26-29(23)20-12-16-28(17-13-20)25(31)19-33-22-9-5-2-6-10-22/h1-11,15,20H,12-14,16-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCSGNMIGSTMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


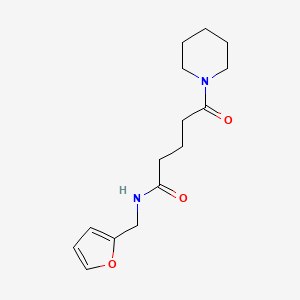
![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)
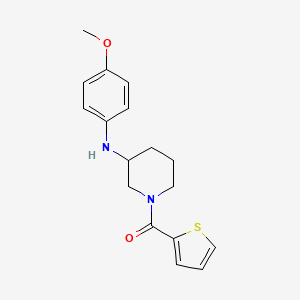

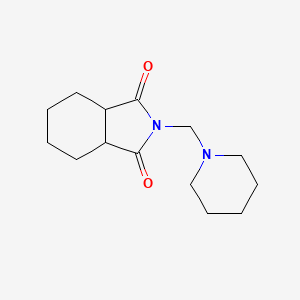
![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)
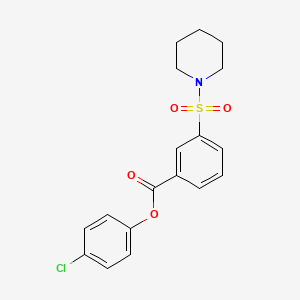
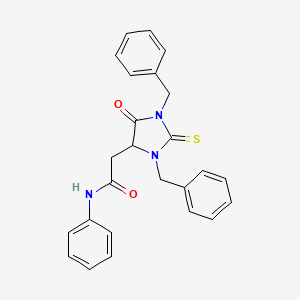
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)